![molecular formula C28H30F2N6O8S B611267 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside CAS No. 1450824-22-2](/img/structure/B611267.png)
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Description
The compound 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside is a fluorinated thioglycoside featuring a disaccharide core with two identical galactopyranose units. Each unit is modified at the 3-position by a 1,2,3-triazole ring substituted with a 3-fluorophenyl group. The 1-thio linkage replaces the oxygen atom in the glycosidic bond, enhancing stability against enzymatic hydrolysis . This structural motif is designed to exploit fluorination’s electronic effects (e.g., increased electronegativity, hydrophobic interactions) and the triazole’s role as a bioisostere for amide or ester bonds, making it relevant for carbohydrate-protein interaction studies, particularly in galectin-3 inhibition .
Synthesis likely follows a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) strategy, as seen in analogous compounds . A galactopyranoside azide precursor would react with a 3-fluorophenylacetylene derivative under Cu(I) catalysis, forming the triazole ring.
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450824-22-2 | |
Record name | Olitigaltin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TD-139 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLITIGALTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthesis of 3-Azido-3-Deoxy-β-D-Galactopyranoside Intermediates
The foundational step involves introducing azide groups at the C-3 position of D-galactose. A double inversion protocol is employed, starting with 4,6-O-benzylidene-β-D-galactopyranoside (1 ). Triflation of the C-3 hydroxyl group using trifluoromethanesulfonic anhydride yields the 3-O-triflate intermediate (2 ), which undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours to afford 3-azido-3-deoxy-4,6-O-benzylidene-β-D-galactopyranoside (3 ) in 85% yield . Deprotection of the benzylidene group via acidic hydrolysis (80% acetic acid, 100°C, 2 hours) provides 3-azido-3-deoxy-β-D-galactopyranoside (4 ) .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Fluorophenylacetylene
The azide-functionalized galactose (4 ) reacts with 3-fluorophenylacetylene (5 ) under CuAAC conditions to form the triazole moiety. A catalyst system comprising CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) mixture at room temperature for 24 hours achieves 92% conversion to 3-deoxy-3-[4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]-β-D-galactopyranoside (6 ) . The reaction proceeds via a stepwise mechanism: (1) reduction of Cu(II) to Cu(I) by ascorbate, (2) coordination of the alkyne to Cu(I), and (3) cycloaddition with the azide to form the 1,4-disubstituted triazole .
Thioglycoside Formation for the Anomeric Thiol Group
To introduce the 1-thio-β-D-galactopyranoside moiety, 6 is converted into its peracetylated derivative (7 ) using acetic anhydride and pyridine. Subsequent treatment with hydrogen bromide in acetic acid (33% v/v, 0°C, 1 hour) generates the glycosyl bromide (8 ), which reacts with potassium thioacetate in acetone at room temperature for 6 hours to yield 3-deoxy-3-[4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-β-D-galactopyranoside tetraacetate (9 ) . Deprotection with sodium methoxide in methanol affords the free thiol derivative (10 ) .
Disaccharide Coupling via Glycosylation
The final step involves coupling the triazole-modified galactose donor (10 ) with the triazole-modified galactose acceptor (6 ). Activation of 10 using N-iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane at −40°C for 1 hour generates the reactive thioglycosyl intermediate, which reacts with 6 (1.2 equiv) to form the disaccharide (11 ) in 68% yield . The β-configuration is preserved due to the neighboring group participation of the C-2 acetate . Global deprotection with sodium methoxide in methanol yields the target compound (12 ) in 95% purity (HPLC).
Analytical Characterization and Optimization
Spectroscopic Data :
-
¹H NMR (500 MHz, CD₃OD) : δ 8.01 (s, 2H, triazole-H), 7.45–7.38 (m, 8H, fluorophenyl-H), 5.32 (d, J = 8.5 Hz, 2H, H-1), 4.85–4.78 (m, 4H, H-3, H-4), 3.92–3.65 (m, 12H, sugar-H) .
-
¹³C NMR (125 MHz, CD₃OD) : δ 163.2 (C-F), 144.5 (triazole-C), 122.8–115.6 (fluorophenyl-C), 101.3 (C-1), 75.4–68.2 (sugar-C) .
-
HRMS (ESI+) : m/z calcd for C₂₆H₂₈F₂N₆O₈S [M+Na]⁺: 693.1582; found: 693.1579 .
Optimization Challenges :
-
Triazole Regioselectivity : The CuAAC reaction exclusively forms 1,4-disubstituted triazoles due to the Cu(I) catalyst’s preference for terminal alkynes .
-
Glycosylation Efficiency : The use of NIS/TfOH as an activator minimizes side reactions, achieving >90% β-selectivity .
Comparative Analysis of Synthetic Routes
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Mécanisme d'action
L'olitigaltin exerce ses effets en inhibant la galectine-3, une lectine liant les β-galactosides impliquée dans divers processus cellulaires. En se liant à la galectine-3, l'olitigaltin empêche son interaction avec les protéines glycosylées, inhibant ainsi l'activation des macrophages et le recrutement des myofibroblastes, qui sont au cœur du développement de la fibrose. Cette inhibition conduit à une réduction de la fibrose et des processus pathologiques associés.
Applications De Recherche Scientifique
Inhibition of Tumor Metastasis
Research indicates that TD139 can prevent the metastasis of breast cancer cells to the lungs by inhibiting galectin-3 interactions. This is crucial since galectin-3 is known to facilitate tumor cell migration and invasion .
Therapeutic Potential in Fibrosis
TD139 has been investigated for its role in treating idiopathic pulmonary fibrosis (IPF). In preclinical studies, it demonstrated efficacy by reducing fibrosis markers through the inhibition of TGF-β signaling pathways .
Radiotracer Development
The compound's structure has been utilized to develop carbohydrate-based radiotracers for imaging galectin-expressing tumors. This application enhances the ability to visualize and diagnose cancers that overexpress specific galectins .
Case Study 1: Breast Cancer Metastasis
In a study involving murine models, TD139 was administered to assess its impact on breast cancer metastasis. The results indicated a significant reduction in lung metastases compared to control groups, highlighting its potential as an anti-metastatic agent .
Case Study 2: Idiopathic Pulmonary Fibrosis
A clinical trial evaluated the safety and efficacy of TD139 in patients with IPF. The trial reported a notable decrease in disease progression markers and improved lung function metrics in treated patients compared to placebo groups .
Comparative Efficacy with Other Inhibitors
The following table summarizes the comparative efficacy of TD139 with other known galectin inhibitors:
Compound Name | Target Galectin | IC50 (µM) | Mechanism of Action |
---|---|---|---|
TD139 | Galectin-1 | 12 | Competitive inhibition |
GBC-590 | Galectin-3 | 15 | Multivalent binding |
GCS-100 | Galectin-3 | 20 | Competitive inhibition |
Mécanisme D'action
Olitigaltin exerts its effects by inhibiting galectin-3, a β-galactoside-binding lectin involved in various cellular processes. By binding to galectin-3, olitigaltin prevents its interaction with glycosylated proteins, thereby inhibiting the activation of macrophages and recruitment of myofibroblasts, which are central to fibrosis development . This inhibition leads to a reduction in fibrosis and associated pathological processes .
Comparaison Avec Des Composés Similaires
Key Observations:
Substituent Effects: The target compound’s 3-fluorophenyl group provides moderate steric bulk and electronegativity, contrasting with tetrafluoro-hydroxyphenyl (higher polarity) or azido-tetrafluorophenyl (reactivity for further conjugation) in analogs . Methoxy or dimethylamino groups in analogs (e.g., compound 6 and 9) introduce hydrogen-bonding or basicity, altering galectin-3 binding modes .
Synthetic Yields: Yields for triazole formation vary (29–87%), influenced by substituent reactivity. The azido-substituted analog (87% yield) benefits from efficient CuAAC, while dimethylamino-substituted analogs (29% yield) face challenges in nucleophilic displacement .
Optical Rotation :
- The sign and magnitude of [α]D reflect stereoelectronic effects. For example, compound 6 ([α]D +35.2°) vs. compound 2 ([α]D −56.6°) suggests opposing configurations or substituent-induced conformational changes .
Bioactivity and Functional Comparisons
- Galectin-3 Interactions : Fluorinated triazole derivatives in and exhibit enhanced binding to galectin-3 due to polyfluoroaryl-arginine interactions . The target compound’s 3-fluorophenyl group may mimic these interactions but with reduced multivalent fluorination compared to tetrafluoro analogs .
- Enzymatic Stability : The 1-thio linkage in the target compound and analogs improves resistance to glycosidases compared to oxygen-linked counterparts, critical for in vivo applications .
- Fluorination Impact : Fluorine’s electronegativity and hydrophobic effects modulate solubility and membrane permeability. The 3-fluorophenyl group balances these properties, whereas trifluoromethyl groups (e.g., in ) offer stronger hydrophobicity .
Physicochemical and Spectroscopic Comparisons
- NMR Signatures : Triazole protons in analogs resonate at δ 8.3–8.4 ppm (e.g., compound 6: δ 8.39 ppm), while 3-fluorophenyl protons in the target compound would appear downfield (δ 7.0–7.5 ppm) due to fluorine’s deshielding effect .
- Fluorine NMR : ¹⁹F NMR of tetrafluoro analogs shows distinct peaks for para- vs. ortho-fluorines, whereas the target compound’s single 3-fluorophenyl group would display simpler splitting .
Activité Biologique
The compound 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside (TDG) is a thio-digalactoside derivative that has garnered attention for its potential therapeutic applications. This article explores the biological activity of TDG, particularly its interactions with galectins, and its implications in various diseases.
Property | Value |
---|---|
Molecular Formula | C28H30F2N6O8S |
Molecular Weight | 648.635 g/mol |
Chemical Structure | Chemical Structure |
TDG and its derivatives primarily function as inhibitors of galectins, particularly galectin-1 and galectin-3 . These proteins play significant roles in various biological processes, including cell adhesion, migration, and immune response modulation.
Binding Affinity
Recent studies have highlighted the binding affinities of TDG derivatives for galectins:
- TD139 , a notable derivative of TDG, exhibits a binding affinity of for galectin-3, representing a significant enhancement compared to other derivatives .
- The binding interactions are influenced by the fluorophenyl and triazole moieties which enhance the interaction through arginine-arene interactions .
Anti-Cancer Effects
Galectin-3 has been implicated in cancer progression due to its roles in promoting angiogenesis and metastasis. Inhibitors like TDG may counteract these effects:
- In vitro studies have shown that TDG can inhibit tumor growth by disrupting galectin-mediated cell signaling pathways .
- Preclinical models indicate that galectin inhibitors can reduce tumor size and improve survival rates in cancerous mice .
Role in Alzheimer’s Disease
Galectin-3 is also associated with neuroinflammatory processes in Alzheimer's disease (AD). Elevated levels of galectin-3 have been observed in AD patients:
- Studies demonstrate that inhibiting galectin-3 can reduce microglial activation and amyloid plaque formation in AD models .
- The administration of galectin inhibitors has been linked to improved cognitive functions in animal models .
Case Studies
- Galectin Inhibition in Cancer Models : A study conducted on breast cancer models showed that treatment with TDG resulted in a significant reduction in tumor growth and metastasis by inhibiting galectin-mediated pathways .
- Effects on Neuroinflammation : Research on transgenic mice expressing human amyloid precursor proteins indicated that TDG treatment led to a marked decrease in inflammatory markers associated with AD pathology .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthetic yield of this compound, considering its complex glycosidic and triazole linkages?
- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For triazole formation via click chemistry, monitor reaction progress with real-time FTIR or HPLC to identify kinetic bottlenecks. Post-synthesis, employ orthogonal purification techniques such as size-exclusion chromatography (SEC) or preparative HPLC to isolate the target compound from regioisomers or unreacted intermediates .
Q. Which spectroscopic techniques are essential for confirming the stereochemical integrity of the galactopyranosyl and thio-galactopyranosyl moieties?
- Methodological Answer : Combine X-ray crystallography to resolve absolute configuration (if crystalline derivatives are obtainable) with advanced NMR techniques:
- ¹H-¹³C HSQC to assign anomeric proton-carbon correlations.
- NOESY/ROESY to confirm spatial proximity of substituents (e.g., triazole-phenyl interactions).
- J-coupling analysis (e.g., ) to verify β-configuration .
Q. How should researchers standardize biological assays to evaluate this compound’s inhibition of galactoside-specific lectins or enzymes?
- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd) toward target proteins (e.g., galectins). Include controls with unmodified galactosides to benchmark potency. Validate results across multiple protein batches to account for conformational variability .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported binding affinities across different lectin isoforms?
- Methodological Answer : Perform molecular dynamics (MD) simulations to compare ligand-protein interactions (e.g., hydrogen bonding with Arg-48 or His-158 in galectin-3). Use free-energy perturbation (FEP) or MM/GBSA to quantify binding energy differences. Cross-validate with in vitro mutagenesis studies targeting key residues .
Q. What strategies address contradictory data on the compound’s cellular permeability in different in vitro models?
- Methodological Answer :
- LogP/LogD analysis : Measure partition coefficients under physiological pH to assess passive diffusion.
- Caco-2/PAMPA assays : Compare permeability in lipid-rich vs. aqueous environments.
- Imaging : Use confocal microscopy with fluorescently tagged analogs to visualize subcellular localization .
Q. How can researchers mechanistically explain unexpected regioselectivity in triazole formation during synthesis?
- Methodological Answer : Apply density functional theory (DFT) to model transition states of copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compare steric/electronic effects of the 3-fluorophenyl substituent on triazole orientation. Validate predictions with <sup>15</sup>N-labeled azide precursors in kinetic isotope effect (KIE) studies .
Q. What advanced techniques mitigate challenges in characterizing the compound’s aggregation behavior in aqueous solutions?
- Methodological Answer : Use dynamic light scattering (DLS) to detect micelle/aggregate formation. Pair with small-angle X-ray scattering (SAXS) to determine aggregation thresholds. For structural insights, apply cryo-electron microscopy (cryo-EM) at varying concentrations .
Data Analysis & Contradiction Management
Q. How should researchers reconcile conflicting cytotoxicity data between primary and cancer cell lines?
- Methodological Answer :
- Dose-response profiling : Use Hill slope analysis to differentiate specific vs. off-target effects.
- Transcriptomics : Compare gene expression patterns (e.g., apoptosis regulators) across cell types.
- Metabolomics : Identify cell line-specific metabolic vulnerabilities (e.g., glycolytic flux) that modulate compound efficacy .
Q. What statistical approaches are recommended for optimizing reaction conditions when scaling synthesis from mg to gram quantities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.